Sparteine monoperchlorate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

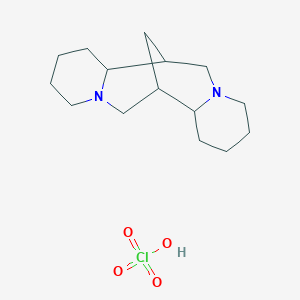

Sparteine monoperchlorate is a useful research compound. Its molecular formula is C15H27ClN2O4 and its molecular weight is 334.84 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Sparteine monoperchlorate has been investigated for its cardiovascular effects and potential as a therapeutic agent. Research indicates that derivatives of sparteine, including this compound, exhibit positive inotropic activity, which is crucial for treating heart failure.

- Positive Inotropic Agents: Several studies have demonstrated that sparteine derivatives can enhance cardiac contractility. For instance, 2-(4-tolyl)sparteine showed significant inotropic activity, with an increase in contractile force observed at higher concentrations . The structure-activity relationship (SAR) studies have led to the development of new arylsparteine derivatives that enhance cardiac performance while minimizing arrhythmogenic risks .

- Mechanistic Insights: The mechanism of action appears to involve interaction with the sigma-1 receptor, which plays a role in cardiac function. Docking studies have confirmed that certain sparteine derivatives can effectively target this receptor, suggesting a pathway for developing safer cardiovascular drugs .

Asymmetric Synthesis

This compound is recognized for its role as a chiral ligand in asymmetric synthesis, facilitating enantioselective reactions.

- Chiral Ligand Utility: The compound has been utilized in various enantioselective transformations since the early 1990s. For example, it has been employed in the asymmetric deprotonation of alkyl carbamates and other reactions involving organolithium reagents . This application is critical for synthesizing pharmaceuticals where chirality is essential for efficacy and safety.

- Recent Methodologies: A notable application involved using sparteine as a catalyst in the enantioselective Michael addition of nitromethane to chalcones, yielding significant enantiomeric excesses . Such methodologies highlight the versatility of this compound in synthetic organic chemistry.

Table 1: Summary of Biological Activities of Sparteine Derivatives

属性

CAS 编号 |

14427-91-9 |

|---|---|

分子式 |

C15H27ClN2O4 |

分子量 |

334.84 g/mol |

IUPAC 名称 |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;perchloric acid |

InChI |

InChI=1S/C15H26N2.ClHO4/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;2-1(3,4)5/h12-15H,1-11H2;(H,2,3,4,5) |

InChI 键 |

UTIRDNDBRZZPRN-UHFFFAOYSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O |

规范 SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O |

Key on ui other cas no. |

14427-91-9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。